molecular formula C7H9Br2N B8053093 2-(Bromomethyl)-5-methylpyridine hydrobromide

2-(Bromomethyl)-5-methylpyridine hydrobromide

Cat. No.: B8053093
M. Wt: 266.96 g/mol
InChI Key: DGEDLGGMVQAUFH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylpyridine hydrobromide (CAS: 1235342-53-6) is a brominated pyridine derivative with a bromomethyl group at position 2 and a methyl group at position 3. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules. Its molecular formula is C₇H₉Br₂N, and it has a molecular weight of 266.96 g/mol . The compound is reported to decompose above 170°C, indicating thermal instability under high-temperature conditions .

Properties

IUPAC Name

2-(bromomethyl)-5-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEDLGGMVQAUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents : 2,5-Dimethylpyridine (2,5-lutidine), N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).

  • Conditions : The reaction is conducted under reflux (75–80°C) for 2–4 hours in an inert atmosphere.

  • Workup : Post-reaction, the mixture is cooled, filtered, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data

ParameterValueSource
Yield50–68%
Optimal NBS Equiv.1.1–1.5
Reaction Time2–4 hours

Advantages : Simplicity and scalability.
Limitations : Competing dibromination and purification challenges.

Nucleophilic Substitution of 2-Hydroxymethyl-5-methylpyridine

This two-step approach involves synthesizing a hydroxymethyl precursor followed by bromination.

Step 1: Reduction of 5-Methylpyridine-2-carboxylic Acid

  • Reduction : 5-Methylpyridine-2-carboxylic acid is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield 2-(hydroxymethyl)-5-methylpyridine.

  • Conditions : Reflux for 6 hours, yielding 85–90%.

Step 2: Bromination with HBr

  • Reagents : 2-(Hydroxymethyl)-5-methylpyridine, hydrobromic acid (48% w/w).

  • Conditions : Reaction at 0–5°C for 3 hours, followed by neutralization with NaOH.

Key Data

ParameterValueSource
Overall Yield65–72%
Purity>95% (HPLC)

Advantages : High selectivity and minimal byproducts.
Limitations : Requires handling corrosive HBr and specialized equipment.

Diazotization and Bromination of 2-Amino-5-methylpyridine

This method replaces an amino group with bromine via diazotization, followed by bromomethylation.

Procedure

  • Diazotization : 2-Amino-5-methylpyridine is treated with NaNO₂ in HBr/CuBr at -5–10°C.

  • Bromination : The intermediate is brominated using NBS/AIBN in CCl₄.

Key Data

ParameterValueSource
Yield (Diazotization)65–70%
Yield (Bromination)50–60%

Advantages : Applicable to amino-substituted precursors.
Limitations : Multi-step process with moderate cumulative yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Radical Bromination50–6890–95High
Nucleophilic Substitution65–72>95Moderate
Diazotization30–40*85–90Low
*Cumulative yield across steps.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves safety and yield for radical bromination:

  • Residence Time : 20–30 minutes at 75°C.

  • Throughput : 1–2 kg/h with >90% conversion.

Environmental Impact

  • Solvent Recovery : CCl₄ is replaced with dichloromethane in newer protocols, reducing environmental toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-5-methylpyridine hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylpyridine hydrobromide involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

Research Findings and Molecular Interactions

  • Crystal Packing: highlights C–H⋯N interactions in 2-bromo-5-methylpyridine derivatives, which may influence solubility and crystallinity.

Biological Activity

2-(Bromomethyl)-5-methylpyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromomethyl group which enhances its reactivity, making it a valuable intermediate in various synthetic applications and a candidate for therapeutic exploration.

  • Molecular Formula : C7H8BrN·HBr
  • Molecular Weight : Approximately 232.05 g/mol
  • Appearance : White to off-white solid, soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The bromomethyl group acts as an electrophile, which can lead to the inhibition of enzyme activities or disruption of cellular processes, potentially resulting in antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves interfering with bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit key signaling pathways involved in tumor growth, such as mTORC and Pim kinases. These pathways are crucial for cancer cell proliferation and survival . In vitro studies have demonstrated that derivatives of this compound can reduce the growth of several cancer types, including pancreatic, prostate, and breast cancers .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, showed that it exhibited high activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control (Penicillin)64Staphylococcus aureus

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties, this compound was found to inhibit cell proliferation in various cancer cell lines. The compound was particularly effective against prostate cancer cells, showing a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
PC-3 (Prostate Cancer)15
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other brominated pyridine derivatives. For instance:

Compound NameBiological ActivityNotable Effects
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromideAntimicrobial & AnticancerInhibits mTORC pathway
3-(Bromomethyl)-5-methylpyridine hydrobromideModerate AntimicrobialLess effective than above

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)-5-methylpyridine hydrobromide, and what are their efficiency benchmarks?

The most cited method involves starting with 5-methylnicotinic acid, which undergoes reduction to 3-hydroxymethyl-5-methylpyridine, followed by bromination with HBr and PBr₃. This two-step process achieves an overall yield of 65.9% . Key efficiency benchmarks include reaction time (12–16 hours for bromination) and purity (>97% by HPLC). Alternative routes using direct bromination of 5-methylpyridine derivatives are less efficient due to regioselectivity challenges .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological recommendations include:

  • ¹H/¹³C NMR : Confirm the presence of the bromomethyl group (δ ~4.5 ppm for CH₂Br in ¹H NMR; δ ~30 ppm for C-Br in ¹³C NMR).
  • X-ray crystallography : Resolve ambiguity in solid-state structure, particularly if polymorphism is suspected.
  • Elemental analysis : Verify stoichiometry (C: ~28.5%, H: ~3.2%, Br: ~63.2%) .

Q. What are the critical safety considerations for handling and storing this compound?

  • Storage : Store below 4°C in airtight, light-protected containers to prevent decomposition (reported decomposition onset >170°C) .
  • Hazard mitigation : Use fume hoods for weighing due to HBr release; wear nitrile gloves to avoid skin irritation (Skin Irrit. Category 2) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like 5-methylpyridine dibromides?

Experimental strategies include:

  • Temperature control : Maintain bromination at 0–5°C to suppress di-substitution .
  • Catalyst screening : Test Lewis acids (e.g., ZnBr₂) to enhance regioselectivity.
  • In situ monitoring : Use FTIR to track HBr evolution and optimize reaction quenching .

Q. What analytical techniques resolve contradictions in reported melting points (e.g., 149–152°C vs. >170°C)?

Discrepancies may arise from hydration states or impurities. Researchers should:

  • Perform thermogravimetric analysis (TGA) to detect hydrated vs. anhydrous forms.
  • Use differential scanning calorimetry (DSC) with controlled heating rates (2–5°C/min) .

Q. How does this compound behave as an intermediate in synthesizing allosteric modulators of metabotropic glutamate receptors?

The bromomethyl group enables nucleophilic substitution reactions with amines or thiols to generate analogs like BR-5MPEP, a mGluR5 antagonist. Key steps include:

  • Coupling with arylacetylenes : Optimize Pd-catalyzed Sonogashira reactions (yields ~60–75%) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate target molecules .

Q. What strategies mitigate instability during long-term storage or under reflux conditions?

  • Stabilizers : Add 0.1% NaHCO₃ to neutralize residual HBr .
  • Solvent selection : Use anhydrous DMF or DMSO for reactions requiring elevated temperatures (>100°C) .

Methodological Tables

Parameter Optimal Conditions Key References
Bromination Temperature0–5°C
NMR (CH₂Br)¹H: δ 4.5–4.7 ppm; ¹³C: δ 28–32 ppm
Decomposition Onset>170°C (TGA)
Chromatography (HPLC)C18 column, 70:30 acetonitrile/water

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